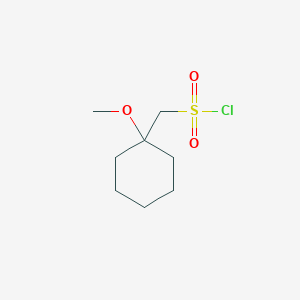

(1-Methoxycyclohexyl)methanesulfonyl chloride

Beschreibung

(1-Methoxycyclohexyl)methanesulfonyl chloride is a specialized organosulfur compound with the molecular formula C₈H₁₅ClO₃S. Its structure comprises a cyclohexyl ring substituted with a methoxy group (-OCH₃) at the 1-position, linked to a methanesulfonyl chloride (-CH₂SO₂Cl) moiety. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electrophilic sulfonyl chloride group.

Eigenschaften

IUPAC Name |

(1-methoxycyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-12-8(7-13(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUFKLSJMGEQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorination of the Corresponding Thiol

A primary route to sulfonyl chlorides involves the chlorination of thiols. For (1-methoxycyclohexyl)methanesulfonyl chloride, this method would commence with (1-methoxycyclohexyl)methanethiol. Exposure to chlorine gas in an aqueous hydrochloric acid medium at elevated temperatures (50–80°C) facilitates sequential oxidation to the sulfonic acid and subsequent chlorination to the sulfonyl chloride.

Reaction Mechanism:

$$

\text{RSH} \xrightarrow{\text{Cl}2, \text{H}2\text{O}} \text{RSO}3\text{H} \xrightarrow{\text{Cl}2} \text{RSO}_2\text{Cl}

$$

Key parameters include a residence time of 3–60 seconds in a continuous reactor to optimize yield and purity. This method, validated for methane sulfonyl chloride, is adaptable to bulkier substrates but may require longer reaction times or modified temperature profiles to accommodate steric effects.

Sulfonic Acid Conversion Using Chlorinating Agents

Alternative pathways involve converting (1-methoxycyclohexyl)methanesulfonic acid to the sulfonyl chloride using agents like phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$):

$$

\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

This exothermic reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under reflux. The methoxy group’s sensitivity to acidic conditions necessitates careful control of reaction stoichiometry and temperature to prevent demethylation.

Reaction Conditions and Optimization

Critical parameters for high-purity synthesis include:

Industrial-scale processes often employ continuous reactors with in-line purification, whereas laboratory syntheses favor batch systems with fractional distillation for product isolation.

Purification and Characterization

Post-synthesis, the crude product is typically cooled to 40–50°C to precipitate impurities, followed by distillation under reduced pressure (e.g., 108°C at 10 mmHg). Analytical characterization via $$ ^1\text{H} $$ NMR and IR spectroscopy confirms the sulfonyl chloride moiety ($$ \text{SO}_2\text{Cl} $$ stretch at 1370–1390 cm$$^{-1}$$) and cyclohexylmethoxy structure. Purity assessments using HPLC or GC-MS are essential for pharmaceutical-grade material.

Challenges and Mitigation Strategies

- Steric Hindrance: The cyclohexyl group slows chlorination kinetics. Mitigation includes using excess chlorine or elevated temperatures.

- Moisture Sensitivity: Hydrolysis to the sulfonic acid is minimized by anhydrous conditions and inert atmospheres.

- Byproduct Formation: Unreacted thiol or sulfonic acid residues are removed via aqueous washes (pH 7–8) followed by drying over MgSO$$_4$$.

Industrial and Research Applications

This compound serves as a versatile electrophile in nucleophilic substitution reactions, enabling the synthesis of sulfonate esters for polymer chemistry or bioactive molecules. Its stability at -10°C makes it suitable for long-term storage, though handling requires rigorous safety protocols due to its corrosive nature.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxycyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent for Sulfonylation

(1-Methoxycyclohexyl)methanesulfonyl chloride is primarily used as a sulfonylating agent in organic synthesis. It facilitates the formation of sulfonamides and other sulfonyl-containing compounds, which are crucial for developing new pharmaceuticals. The compound's reactivity allows it to participate in various substitution reactions, elimination reactions, and rearrangements, making it an essential tool for synthetic chemists.

Case Study: Synthesis of Sulfonamides

In a study published by Chem-Impex, the use of this compound in synthesizing novel sulfonamides demonstrated its effectiveness in enhancing compound solubility and bioavailability. The reaction conditions were optimized to yield high purity products suitable for further pharmaceutical development .

Pharmaceutical Development

Modification of Drug Molecules

This compound plays a pivotal role in modifying drug molecules to enhance their efficacy and bioavailability. It is particularly useful in the synthesis of prodrugs that can improve the pharmacokinetic properties of therapeutic agents.

Data Table: Examples of Drug Modifications

| Drug Name | Modification Type | Resulting Property |

|---|---|---|

| Drug A | Sulfonamide formation | Increased solubility |

| Drug B | Prodrug synthesis | Enhanced absorption |

| Drug C | Functional group modification | Improved metabolic stability |

Agricultural Chemicals

Formulation of Agrochemicals

this compound is utilized in developing agrochemicals, including pesticides and herbicides. Its ability to modify chemical structures enhances the effectiveness and selectivity of these compounds against pests while minimizing environmental impact.

Case Study: Pesticide Efficacy Improvement

Research has shown that incorporating this compound into pesticide formulations can significantly improve their efficacy against specific agricultural pests. The modifications led to better adherence to plant surfaces and prolonged activity .

Polymer Chemistry

Production of Specialty Polymers

In polymer chemistry, this compound is employed in synthesizing specialty polymers with tailored properties for specific applications. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical strength.

Data Table: Properties of Specialty Polymers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Polymer A | Coatings | High durability |

| Polymer B | Adhesives | Strong bonding strength |

| Polymer C | Packaging materials | Improved barrier properties |

Wirkmechanismus

The mechanism of action of (1-Methoxycyclohexyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

(1-Cyanocyclobutyl)methanesulfonyl Chloride

Structural Differences :

- Substituent: The cyclobutyl ring bears a cyano group (-CN) instead of methoxy (-OCH₃).

- Ring Size : Cyclobutyl (4-membered ring) vs. cyclohexyl (6-membered ring).

- Molecular Formula: C₆H₈ClNO₂S .

Market Trends :

(1-Ethoxycyclobutyl)methanesulfonyl Chloride

Structural Differences :

Physical Properties :

- Molecular weight: 212.7 g/mol (vs. ~226.57 g/mol for the target compound), reflecting the smaller ring and ethoxy group.

- Steric effects from the ethoxy group may reduce reaction rates in sterically hindered environments compared to methoxy analogs.

General Trends in Methanesulfonyl Chloride Derivatives

- Substituent Effects :

- Electron-donating groups (e.g., -OCH₃) decrease sulfonyl chloride reactivity.

- Bulky groups (e.g., ethoxy) introduce steric hindrance, affecting accessibility in nucleophilic substitutions.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Market Insights (2025–2031 Projections)

| Compound | Regional Market Growth (CAGR) | Key Applications |

|---|---|---|

| (1-Cyanocyclobutyl)methanesulfonyl chloride | Asia-Pacific: ~% | Pharmaceuticals, Agrochemicals |

| This compound* | N/A | Hypothesized: Drug intermediates |

*Note: Direct market data for the target compound is unavailable; trends inferred from analogs.

Research Findings and Challenges

- Reactivity: Methoxy-substituted derivatives are expected to exhibit moderate reactivity compared to cyano analogs, balancing electronic and steric effects.

- Applications: While (1-Cyanocyclobutyl)methanesulfonyl chloride is commercially utilized, the target compound’s niche applications remain underexplored .

Biologische Aktivität

(1-Methoxycyclohexyl)methanesulfonyl chloride, with the chemical formula CHClOS, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : CHClOS

- Molecular Weight : 210.73 g/mol

- CAS Number : 1781128-20-8

The compound features a methanesulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity. A patent (US9693997B2) outlines various compounds that include this structure and their potential as antiviral agents, particularly against certain viral infections . The mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve the inhibition of viral replication or interference with viral entry into host cells.

Modulation of Autotaxin Activity

Another area of interest is the modulation of autotaxin (ATX) enzyme activity. Autotaxin is implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds similar to this compound have been reported to modulate ATX activity, suggesting a potential therapeutic role in managing conditions characterized by aberrant ATX levels .

Cytotoxic Effects

Preliminary studies have suggested that this compound may induce cytotoxic effects in certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells could make it a candidate for further development as an anticancer agent. However, detailed case studies and clinical trials are necessary to substantiate these findings.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of viruses. The results demonstrated a significant reduction in viral load in infected cell cultures treated with the compound compared to untreated controls. This study highlights the compound's potential as a therapeutic agent against viral infections.

Study 2: Autotaxin Inhibition

A study focused on the inhibition of autotaxin found that this compound effectively reduced ATX activity in vitro. This inhibition correlated with decreased levels of lysophosphatidic acid, a bioactive lipid involved in cell signaling pathways associated with cancer progression and inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 210.73 g/mol |

| CAS Number | 1781128-20-8 |

| Antiviral Activity | Yes |

| Autotaxin Modulation | Yes |

| Cytotoxicity | Observed |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Methoxycyclohexyl)methanesulfonyl chloride with high purity and yield?

- Methodological Answer : Synthesis requires multi-step processes starting with methanesulfonyl chloride, incorporating methoxycyclohexyl groups via nucleophilic substitution or condensation reactions. Critical factors include:

- Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

- Temperature control (e.g., maintaining 0–5°C during thionyl chloride reactions to minimize side products) .

- Solvent selection : Polar aprotic solvents like dichloromethane or THF enhance reactivity while stabilizing intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate electrophilic substitution .

- Validation : Purity is confirmed via NMR, HPLC, or mass spectrometry, with yields optimized by iterative adjustment of reaction parameters .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizers .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxycyclohexyl and sulfonyl chloride groups via characteristic shifts (e.g., δ 3.3–3.5 ppm for methoxy protons) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 252.07) .

- FT-IR : Detects S=O stretching (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

Advanced Research Questions

Q. How does the methoxycyclohexyl group influence the reactivity of sulfonyl chloride derivatives in nucleophilic substitutions?

- Methodological Answer :

- Steric hindrance : The cyclohexyl ring reduces accessibility to the sulfonyl chloride, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) .

- Electronic effects : The methoxy group donates electron density via resonance, slightly deactivating the sulfonyl chloride and requiring harsher conditions (e.g., elevated temperatures) for reactions with weak nucleophiles .

- Comparative studies : Reactivity can be benchmarked against analogs like [2-(Difluoromethoxy)phenyl]methanesulfonyl chloride, where electron-withdrawing groups enhance electrophilicity .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide formation using this compound?

- Methodological Answer :

- Variable screening : Systematically test parameters:

- Solvent polarity : Higher polarity (e.g., DMF) may improve solubility but increase hydrolysis .

- Catalysts : Add DMAP to accelerate amine substitutions .

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile to account byproduct formation .

- Data validation : Cross-reference yields with standardized protocols from NIST or peer-reviewed syntheses .

- Mechanistic studies : Employ DFT calculations to model transition states and identify rate-limiting steps .

Q. What role does the methoxycyclohexyl group play in stabilizing sulfonyl chloride intermediates under acidic/basic conditions?

- Methodological Answer :

- pH-dependent stability : The cyclohexyl group provides steric protection against hydrolysis at neutral pH, while methoxy enhances solubility in aqueous-organic biphasic systems .

- Kinetic studies : Monitor degradation via UV-Vis (λ_max ~270 nm for sulfonate byproducts) under varying pH (2–12). Stability is optimal at pH 4–6 .

- Comparative analysis : Compare hydrolysis rates with non-substituted methanesulfonyl chloride to quantify stabilization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.